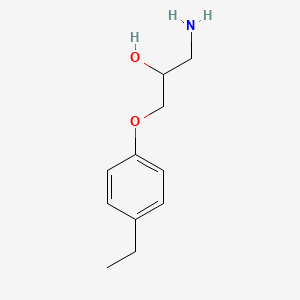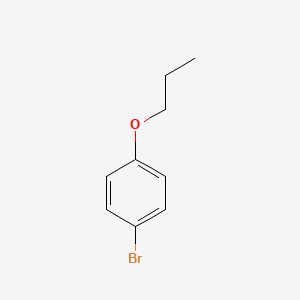
1-溴-4-丙氧基苯
概述
描述
1-Bromo-4-propoxybenzene is a brominated aromatic compound with a propoxy substituent at the fourth position relative to the bromine atom. While the specific compound is not directly studied in the provided papers, related brominated benzenes and their derivatives have been extensively researched due to their importance in various chemical syntheses and applications in material science, pharmaceuticals, and organic electronics.
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several studies. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,2-dibromobenzenes are synthesized through regioselective bromination, ortho-metalation, and halogen/metal permutations, demonstrating their value as precursors for various organic transformations . These methods highlight the versatility and efficiency of bromination techniques in preparing brominated aromatic compounds.
Molecular Structure Analysis
The molecular structure of brominated benzenes is often characterized using spectroscopic methods and X-ray diffraction. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene is determined using single-crystal X-ray diffraction (SXRD) analysis, revealing two stable crystalline phases and detailed molecular parameters . The structure of various bromo- and bromomethyl-substituted benzenes is also elucidated, showing diverse packing motifs influenced by Br···Br interactions and hydrogen bonds .
Chemical Reactions Analysis
Brominated benzenes participate in a variety of chemical reactions. The CuI-catalyzed domino process forms 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, involving intermolecular C-C bond formation followed by intramolecular C-O bond formation . Additionally, the reaction of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne leads to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating the insertion of alkyne molecules into Al-C bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenes are closely related to their molecular structure. The spectroscopic analysis, including Raman and FT-IR spectra, provides insights into the vibrational modes and molecular conformations of these compounds . The electronic properties of dibenzopentalenes derived from 1-bromo-2-ethynylbenzenes are consistent with theoretical calculations, revealing their potential in electronic applications . The intermolecular interactions, such as C—H···Br and C—Br···π, significantly influence the crystal packing and stability of these compounds .
科学研究应用
Thermo-Physical Property Measurement in Binary Liquid Mixtures :
- Ramesh, Yunus, and Ramesh (2015) studied the viscosities and densities of mixtures including Bromo benzene, which is closely related to 1-Bromo-4-propoxybenzene. Their research focused on understanding the interactions and mixing behavior in these mixtures, which is crucial for applications in chemical processing and materials science (Ramesh, Yunus, & Ramesh, 2015).
Synthesis of Pharmaceutical and Organic Dyes Intermediates :
- Xuan et al. (2010) investigated the synthesis of 1-Bromo-2,4-dinitrobenzene, a compound related to 1-Bromo-4-propoxybenzene, used as an intermediate in producing medicinal agents, organic dyes, and electroluminescent materials. The high yield and purity of the synthesized product emphasize its importance in the pharmaceutical and dye industries (Xuan et al., 2010).
Advancements in Organic Synthesis Techniques :
- Harikumar and Rajendran (2014) demonstrated the preparation of 1-butoxy-4-nitrobenzene, a compound structurally related to 1-Bromo-4-propoxybenzene, using ultrasound-assisted multi-site phase-transfer catalysis. This innovative method offers a more efficient approach to synthesizing nitro aromatic ethers, which are valuable in various chemical syntheses (Harikumar & Rajendran, 2014).
Regioselective Bromination and Conversion into Functionalized Compounds :
- Aitken et al. (2016) explored the regioselective bromination of a compound similar to 1-Bromo-4-propoxybenzene, which led to the creation of various brominated products. These products have potential applications in synthesizing sulfur-functionalized benzoquinones, highlighting the versatility of brominated compounds in organic synthesis (Aitken et al., 2016).
安全和危害
1-Bromo-4-propoxybenzene is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
1-bromo-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPARGBRVKRZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370155 | |
| Record name | 1-bromo-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-propoxybenzene | |
CAS RN |
39969-56-7 | |
| Record name | 1-bromo-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


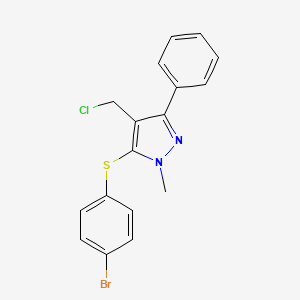
![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

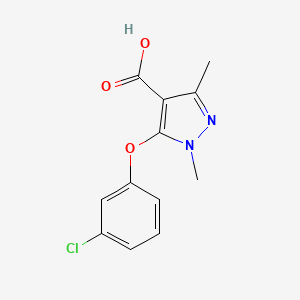
![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)
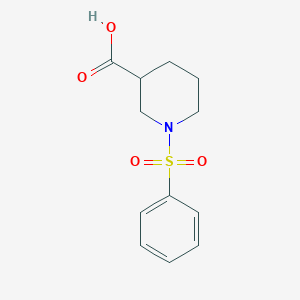
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)
